SAR247799

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C21H16ClN3O5 |

|---|---|

Poids moléculaire |

425.8 g/mol |

Nom IUPAC |

2-[4-[5-(3-chlorophenoxy)-[1,3]oxazolo[5,4-d]pyrimidin-2-yl]-2,6-dimethylphenoxy]acetic acid |

InChI |

InChI=1S/C21H16ClN3O5/c1-11-6-13(7-12(2)18(11)28-10-17(26)27)19-24-16-9-23-21(25-20(16)30-19)29-15-5-3-4-14(22)8-15/h3-9H,10H2,1-2H3,(H,26,27) |

Clé InChI |

WRBZNIUFAKIIQG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1OCC(=O)O)C)C2=NC3=CN=C(N=C3O2)OC4=CC(=CC=C4)Cl |

Origine du produit |

United States |

Foundational & Exploratory

SAR247799: A Technical Overview of its Mechanism of Action on Endothelial Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial dysfunction is a pathological state of the endothelium—the inner lining of blood vessels—and a critical early event in the pathogenesis of major cardiovascular diseases. The sphingosine-1-phosphate receptor 1 (S1P1) is a key regulator of endothelial function and vascular homeostasis. SAR247799 is a first-in-class, orally available, G-protein-biased agonist of the S1P1 receptor.[1][2][3] Unlike conventional S1P1 modulators that act as functional antagonists leading to receptor desensitization and lymphopenia, this compound is designed to preferentially activate the protective G-protein-coupled signaling pathways within endothelial cells. This biased agonism promotes endothelial-protective effects, enhances endothelial barrier integrity, and improves vascular function without causing the receptor desensitization and lymphocyte reduction seen with higher doses or other S1P1 modulators.[2][3][4] This document provides an in-depth technical guide on the core mechanism of action of this compound on endothelial cells, supported by preclinical and clinical data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism: Biased Agonism at the S1P1 Receptor

The therapeutic action of this compound is rooted in its ability to act as a biased agonist at the S1P1 receptor, which is highly expressed on endothelial cells.[5] S1P1 activation can trigger two main intracellular signaling pathways: the Gαi protein pathway and the β-arrestin pathway.

-

Gαi Protein Pathway: This pathway is associated with endothelial protection, barrier function enhancement, and anti-inflammatory effects. Activation leads to downstream signaling through cascades such as PI3K-Akt-eNOS and MAPK/ERK, promoting cell survival and nitric oxide production.[6]

-

β-Arrestin Pathway: Recruitment of β-arrestin leads to receptor phosphorylation, internalization, and desensitization.[5] This functional antagonism is the mechanism behind the lymphopenia observed with drugs like fingolimod, used in multiple sclerosis.[2]

This compound preferentially activates the Gαi pathway to a much greater extent than the β-arrestin pathway.[2][3][4] This selective action allows for sustained activation of protective endothelial signaling without causing significant receptor internalization or desensitization, thus avoiding the lymphocyte-depleting effects at therapeutic doses intended for endothelial protection.[2][3][7]

Quantitative Data from Preclinical and Clinical Studies

This compound has demonstrated significant endothelial-protective effects across various models, from in vitro cell cultures to animal studies and human clinical trials.

Table 1: Preclinical Efficacy of this compound in Animal Models

| Model Type | Animal | Key Parameter | Result | Citation |

| Metabolic Syndrome | Obese ZSF1 Rats | Systolic Blood Pressure Variability (VLF bands) | Reduced from 67.8 to 55.8 (p<0.05), indicating improved endothelial nitric oxide pathway activation. | [3][8] |

| Metabolic Syndrome | Aged Obese ZSF1 Rats | Urinary Protein/Creatinine Ratio (Glomerular Injury) | Reduced from 10.3 to 8.17 (p<0.05). | [3][8] |

| Renal Injury | Rats | Renal Ischemia/Reperfusion Injury | Preserved renal structure and function. | [2][3] |

| Coronary Injury | Pigs | Coronary Microvascular Hyperemic Response | Improved following ischemia/reperfusion injury. | [2][3][4] |

Table 2: Clinical Efficacy of this compound in Type 2 Diabetes Patients with Endothelial Dysfunction

This study assessed macrovascular endothelial function by measuring Flow-Mediated Dilation (FMD) of the brachial artery.

| Treatment Group (28 days) | N | Maximum Mean FMD Change from Baseline vs. Placebo | 95% Confidence Interval | P-value | Citation |

| This compound (1 mg) | 15 | +0.60% | -0.34% to 1.53% | 0.203 | [1][9] |

| This compound (5 mg) | 15 | +1.07% | +0.13% to 2.01% | 0.026 | [1][9] |

| Sildenafil (B151) (50 mg) | 12 | +0.88% | -0.15% to 1.91% | 0.093 | [1][9] |

| Placebo | 12 | - | - | - | [1][9] |

Experimental Protocols and Methodologies

Protocol 1: Clinical Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)

This protocol outlines the methodology used in the clinical trial to assess the effect of this compound on endothelial function in patients with Type 2 Diabetes.[1][10]

-

Patient Population: 54 patients with Type 2 Diabetes Mellitus, enriched for endothelial dysfunction (defined as FMD < 7%).[1]

-

Study Design: A multi-center, randomized, double-blind, double-dummy, placebo- and positive-controlled (sildenafil 50 mg) study with sequential cohorts.[1][10]

-

Treatment Regimen: Patients were randomized to receive once-daily oral doses of this compound (1 mg or 5 mg), sildenafil (50 mg), or a matching placebo for 28 days.[1]

-

FMD Measurement:

-

Acclimatization: Patients rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

-

Baseline Imaging: A high-resolution ultrasound transducer is used to acquire images of the brachial artery. Baseline artery diameter is measured.

-

Reactive Hyperemia Induction: A blood pressure cuff is placed on the forearm and inflated to >50 mmHg above systolic pressure for 5 minutes to induce ischemia.

-

Post-Occlusion Imaging: The cuff is rapidly deflated. The brachial artery diameter is continuously monitored and recorded for at least 3 minutes to capture the maximum dilation.

-

-

Data Analysis: FMD is calculated as the percentage change in peak artery diameter from the baseline measurement. The primary endpoint was the change in FMD from baseline to day 35 (7 days after the last dose).[1][9]

Protocol 2: Assessment of Endothelial Function in ZSF1 Rat Model

This protocol describes a preclinical methodology to evaluate endothelial function in a rat model of metabolic syndrome.[3][8]

-

Animal Model: Obese ZSF1 rats, a well-established model for metabolic syndrome and endothelial dysfunction, are used alongside their lean counterparts (Le-ZSF1) as controls.

-

Treatment: Animals receive daily doses of this compound or a vehicle control over a specified period (e.g., several weeks).

-

Blood Pressure Telemetry:

-

A telemetry transmitter is surgically implanted to allow for continuous monitoring of arterial blood pressure in conscious, unrestrained animals.

-

Data is collected and systolic blood pressure variability is analyzed.

-

-

Data Analysis: The integral of the very-low-frequency (VLF) bands (0.02–0.2 Hz) of the systolic blood pressure spectrum is calculated. An increase in VLF power is inversely associated with the activity of the endothelial nitric oxide system. A reduction in VLF by this compound indicates an improvement in endothelial function.[3]

Conclusion

This compound represents a novel therapeutic approach for diseases characterized by endothelial dysfunction. Its unique mechanism as a G-protein-biased S1P1 agonist allows for the targeted activation of protective endothelial pathways without the confounding effects of receptor desensitization and lymphopenia associated with non-biased S1P1 modulators. Preclinical and clinical data robustly support its ability to improve endothelial function.[1][3][9] The significant improvement in flow-mediated dilation observed in patients with type 2 diabetes highlights its potential as a treatment for a wide range of vascular diseases.[1][9] Further investigation into this mechanism is warranted to fully explore its therapeutic applications in conditions such as diabetic microvascular complications, heart failure, and inflammatory vascular diseases.[6]

References

- 1. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]

- 4. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medrxiv.org [medrxiv.org]

- 10. sanofi.com [sanofi.com]

SAR247799: A Technical Guide to S1P1 Biased Agonism for Endothelial Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR247799 is a first-in-class, orally active, selective G-protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its therapeutic potential, with a focus on its unique S1P1 biased agonism. By preferentially activating the G-protein signaling pathway over the β-arrestin pathway, this compound promotes endothelial protection and enhances endothelial barrier function without inducing the lymphopenia typically associated with non-biased S1P1 modulators. This document details the pharmacological properties of this compound, summarizing key quantitative data and outlining the experimental protocols used for its characterization.

Introduction: The S1P1 Receptor and Biased Agonism

The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor (GPCR) that plays a critical role in regulating vascular and immune systems. Activation of S1P1 initiates two primary signaling cascades: the G-protein pathway, which is associated with endothelial cell protection and barrier enhancement, and the β-arrestin pathway, which leads to receptor internalization, desensitization, and lymphocyte egress from lymphoid tissues.

Conventional S1P1 modulators, such as fingolimod, are functional antagonists that activate both pathways, leading to receptor internalization and subsequent lymphopenia, which is the therapeutic basis for their use in autoimmune diseases like multiple sclerosis. However, this non-selective activation can also lead to undesirable side effects related to endothelial dysfunction.

This compound represents a novel therapeutic approach by acting as a G-protein-biased agonist . This means it selectively activates the protective G-protein pathway while minimally engaging the β-arrestin pathway. This biased agonism allows for sustained S1P1 activation on endothelial cells, promoting vascular integrity without causing the receptor desensitization and lymphocyte reduction seen with other S1P1 modulators.[1][2][3]

S1P1 Signaling Pathways

The differential signaling of S1P1 in response to a biased agonist like this compound is crucial to its mechanism of action.

Quantitative Pharmacology of this compound

The biased agonism of this compound has been quantified through various in vitro assays. The following tables summarize the key potency and efficacy data.

Table 1: In Vitro Potency of this compound in S1P1 Signaling Assays

| Assay Type | Cell Line | Parameter | This compound Value (nM) | Reference |

| G-protein Activation (GTPγS) | S1P1-expressing cells | EC50 | 12.6 - 493 | [4] |

| β-arrestin Recruitment | S1P1-expressing CHO cells | EC50 | Weaker than FTY720-P | [5] |

| cAMP Inhibition | S1P1-expressing cells | EC50 | Potent Inhibition | [3][6] |

| Endothelial Cell Impedance | HUVECs | EC50 (Early Phase) | ~1 | [2][7] |

Table 2: Biased Agonism Profile of S1P1 Modulators

| Compound | Activation-to-Desensitization Ratio (IC50/EC50) | Bias | Reference |

| This compound | 114 (91.1-143) | G-protein | [2][7] |

| Ponesimod | 7.66 (3.41-17.2) | G-protein | [2][7] |

| Ozanimod | 6.35 (3.21-12.5) | G-protein | [2][7] |

| Siponimod | 0.170 (0.0523-0.555) | β-arrestin | [2][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

G-Protein Activation: GTPγS Binding Assay

This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Protocol:

-

Membrane Preparation: Membranes from cells overexpressing human S1P1 are prepared by homogenization and centrifugation.[8][9]

-

Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl₂, NaCl, and saponin.[8][9]

-

Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of GDP, and [³⁵S]GTPγS.[8][9]

-

Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of bound [³⁵S]GTPγS on the filters is determined by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Data are analyzed using non-linear regression to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

β-arrestin recruitment assays are used to quantify the interaction between the S1P1 receptor and β-arrestin upon ligand binding. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.

Protocol:

-

Cell Culture and Transfection: CHO cells are co-transfected with constructs for S1P1 fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).[5]

-

Assay Plate Preparation: Transfected cells are seeded into 96-well plates.

-

Ligand Stimulation: Cells are stimulated with varying concentrations of this compound.

-

BRET Measurement: The BRET substrate (e.g., coelenterazine) is added, and the emissions from both the donor and acceptor molecules are measured using a microplate reader.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the ligand concentration to determine EC50 values.

Endothelial Barrier Function: Electric Cell-Substrate Impedance Sensing (ECIS)

ECIS is a real-time, label-free method to monitor changes in endothelial cell barrier function by measuring the electrical impedance of a cell-covered electrode.

Protocol:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto gold-film electrode arrays and cultured to form a confluent monolayer.[2][7]

-

Baseline Measurement: The impedance is monitored until a stable baseline is achieved, indicating a mature cell barrier.

-

Compound Addition: this compound or other test compounds are added to the wells.

-

Impedance Monitoring: Changes in impedance are recorded in real-time. An increase in impedance corresponds to an enhancement of the endothelial barrier, while a decrease indicates barrier disruption.

-

Data Analysis: The impedance data is normalized and analyzed to distinguish between the initial, G-protein-mediated barrier enhancement (activation) and the later, β-arrestin-mediated barrier disruption (desensitization). The ratio of the potencies for these two phases provides the activation-to-desensitization ratio.[2][7]

In Vivo Model: Renal Ischemia-Reperfusion Injury

This animal model is used to evaluate the protective effects of this compound on endothelial function in a disease-relevant context.

Protocol:

-

Surgical Procedure: A midline laparotomy is performed, and the renal pedicles are isolated. Ischemia is induced by clamping the renal arteries for a defined period (e.g., 45 minutes).[10]

-

Drug Administration: this compound is administered, typically intravenously or orally, before the ischemic period.[4]

-

Reperfusion: The clamps are removed to allow blood flow to be restored to the kidneys.

-

Assessment of Renal Function: At various time points after reperfusion, blood and urine samples are collected to measure markers of renal injury, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[10]

-

Histological Analysis: Kidneys are harvested for histological examination to assess tissue damage.

Therapeutic Implications and Future Directions

The G-protein-biased agonism of this compound offers a promising therapeutic strategy for diseases characterized by endothelial dysfunction, such as diabetic nephropathy, coronary artery disease, and sepsis. By uncoupling the beneficial endothelial effects of S1P1 activation from the immunosuppressive effects of lymphocyte depletion, this compound has the potential to treat a range of vascular disorders with an improved safety profile compared to non-biased S1P1 modulators.

Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound and to explore its efficacy in a broader range of clinical settings. The development of biased agonists for other GPCRs also holds significant promise for the future of targeted therapeutics.

References

- 1. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A label-free impedance assay in endothelial cells differentiates the activation and desensitization properties of clinical S1P1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A label‐free impedance assay in endothelial cells differentiates the activation and desensitization properties of clinical S1P1 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the G-Protein Biased Signaling of SAR247799

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR247799 is a novel, orally active, and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). A significant body of preclinical and clinical research has demonstrated that this compound exhibits a distinct G-protein biased signaling profile. It preferentially activates the Gαi/o-protein pathway over the β-arrestin recruitment and subsequent receptor internalization pathway.[1][2][3] This biased agonism is believed to be the underlying mechanism for its unique pharmacological effects, particularly its ability to confer endothelial protection without inducing the lymphopenia typically associated with other S1P1 modulators.[1][2][3] This technical guide provides a comprehensive overview of the G-protein biased signaling pathway of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the involved signaling cascades.

Introduction to this compound and S1P1 Receptor Signaling

The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor (GPCR) that plays a critical role in a multitude of physiological processes, including lymphocyte trafficking, endothelial barrier function, and vascular tone.[1][2] Upon activation by its endogenous ligand, sphingosine-1-phosphate (S1P), the S1P1 receptor can initiate signaling through two primary pathways:

-

G-protein Signaling: The canonical pathway involves the coupling of the receptor to inhibitory G-proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of downstream effectors such as the PI3K-Akt and MAPK/ERK pathways. This cascade is crucial for promoting cell survival and enhancing endothelial barrier function.[4][5][6]

-

β-arrestin Signaling: Following agonist binding and G-protein activation, GPCRs are typically phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to signal desensitization. β-arrestin recruitment also initiates receptor internalization and can trigger a distinct wave of G-protein-independent signaling, including the activation of ERK.[7][8]

Conventional S1P1 receptor agonists, such as fingolimod (B1672674) (FTY720), are functional antagonists that induce receptor internalization via the β-arrestin pathway, leading to lymphopenia, which is therapeutically beneficial in autoimmune diseases like multiple sclerosis. However, this mechanism can also be associated with adverse effects related to endothelial dysfunction.[1]

This compound was developed as a G-protein biased S1P1 agonist, designed to selectively engage the protective G-protein signaling pathway while minimizing β-arrestin recruitment and subsequent receptor desensitization.[1][2][3] This approach aims to harness the therapeutic benefits of S1P1 activation on the endothelium without the immunosuppressive effects of lymphocyte depletion.

G-Protein Biased Signaling Mechanism of this compound

This compound's mechanism of action is centered on its preferential activation of the Gαi/o-mediated signaling cascade. This bias results in sustained receptor activity at the cell surface, leading to prolonged downstream signaling that enhances endothelial cell function. In contrast, its weak engagement of the β-arrestin pathway avoids significant receptor internalization, thus preventing the desensitization and functional antagonism observed with other S1P1 modulators.[1][2]

The downstream consequences of this compound's biased agonism in endothelial cells include:

-

Activation of Akt and ERK1/2: Phosphorylation of these key kinases promotes cell survival and proliferation.[9]

-

Enhancement of Endothelial Barrier Function: Increased cortical actin assembly and stabilization of adherens junctions contribute to a less permeable endothelial barrier.[6][10]

-

Increased Nitric Oxide Production: Activation of endothelial nitric oxide synthase (eNOS) leads to vasodilation and has anti-inflammatory effects.[11]

This targeted engagement of the G-protein pathway allows this compound to exert its therapeutic effects at doses that do not cause significant lymphocyte reduction.[3][12]

Quantitative Pharmacological Data

The G-protein bias of this compound has been quantified in various in vitro functional assays. While a single comprehensive study providing a direct head-to-head comparison of EC50 and Emax values for both G-protein and β-arrestin pathways is not publicly available, the existing literature consistently supports its G-protein biased profile.

| Parameter | Assay Type | Cell Line | Value | Reference |

| EC50 | G-protein signaling (e.g., cAMP inhibition, GTPγS binding) | S1P1-overexpressing cells and HUVECs | 12.6 to 493 nM | [9] |

| β-arrestin Recruitment | (e.g., Tango, PathHunter) | CHO cells expressing S1P1 | Weaker than FTY720-P | [13] |

Note: The provided EC50 range reflects the potency of this compound in activating G-protein-mediated downstream signaling. The qualitative data for β-arrestin recruitment indicates a significantly lower potency and/or efficacy compared to non-biased S1P1 agonists.

Experimental Protocols

The characterization of this compound's G-protein biased agonism relies on a suite of in vitro functional assays. Below are detailed methodologies for key experiments.

GTPγS Binding Assay (for G-protein Activation)

This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Cell membranes prepared from cells expressing the human S1P1 receptor.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

[³⁵S]GTPγS.

-

This compound and other test compounds.

-

Non-labeled GTPγS for determining non-specific binding.

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

-

96-well microplates.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from S1P1-expressing cells using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

GDP to a final concentration of 10 µM.

-

Cell membranes (5-20 µg of protein per well).

-

Varying concentrations of this compound or control compounds. For non-specific binding control wells, add 10 µM non-labeled GTPγS.

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.

-

Initiation of Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of 0.1-0.5 nM.

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Termination and Detection (SPA format):

-

Add a slurry of WGA-coated SPA beads to each well.

-

Incubate for at least 30 minutes at room temperature to allow the membranes to bind to the beads.

-

Seal the plate and count in a microplate scintillation counter.

-

-

Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14][15][16][17]

β-Arrestin Recruitment Assay (Tango™ Assay)

The Tango™ assay is a transcriptional-based method to quantify ligand-induced β-arrestin recruitment to a GPCR.

Materials:

-

HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion).

-

Expression plasmid for S1P1 fused to a C-terminal V2 vasopressin receptor tail containing a TEV protease cleavage site followed by the tTA transcription factor.

-

Cell culture reagents.

-

This compound and other test compounds.

-

Luciferase substrate (e.g., Bright-Glo™).

-

White, clear-bottom 96-well plates.

-

Luminometer.

Procedure:

-

Cell Transfection: Transfect HTLA cells with the S1P1-Tango expression plasmid using a suitable transfection reagent.

-

Cell Plating: 24 hours post-transfection, plate the cells into white, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well and allow them to attach overnight.

-

Compound Addition: The next day, replace the culture medium with assay medium (e.g., serum-free medium) containing varying concentrations of this compound or control compounds.

-

Incubation: Incubate the plates for 6-16 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add luciferase substrate to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Plot the luminescence signal as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[8][18][19][20]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound G-Protein Biased Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. S1P Control of Endothelial Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Vascular Permeability by Sphingosine 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-phosphate-induced Flk-1 transactivation stimulates mouse embryonic stem cell proliferation through S1P1/S1P3-dependent β-arrestin/c-Src pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

The Role of SAR247799 in Preventing S1P1 Receptor Desensitization: A Technical Whitepaper

Abstract

Sphingosine-1-phosphate receptor 1 (S1P1) is a critical regulator of endothelial function and lymphocyte trafficking. While several S1P1 modulators are clinically approved, they typically function as antagonists by inducing receptor desensitization and internalization, leading to lymphopenia. This limits their therapeutic application in conditions where sustained endothelial protection is desired without compromising the immune system. SAR247799 is a first-in-class, selective, G-protein-biased S1P1 agonist designed to overcome this limitation. By preferentially activating the G-protein signaling pathway over the β-arrestin pathway, this compound promotes sustained S1P1 activation and endothelial-protective effects without causing significant receptor desensitization or lymphopenia. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction: S1P1 Receptor Signaling and Desensitization

The S1P1 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in cardiovascular and immune systems. Its endogenous ligand, sphingosine-1-phosphate (S1P), is crucial for maintaining endothelial barrier integrity and controlling the egress of lymphocytes from lymphoid organs.

Standard S1P1 Signaling: Upon binding S1P, the S1P1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, primarily of the Gi/o family. This activation initiates downstream signaling cascades, such as the PI3K-Akt and MAPK/ERK pathways, which are responsible for the receptor's beneficial endothelial effects.

Receptor Desensitization: However, sustained or potent activation, particularly by synthetic agonists like fingolimod (B1672674) (FTY720-P), also triggers a desensitization process. This is mediated by the recruitment of β-arrestin to the activated receptor. β-arrestin binding uncouples the receptor from the G-protein and targets it for internalization into endosomes, effectively removing it from the cell surface and dampening the signal. This functional antagonism is the therapeutic mechanism for lymphocyte sequestration in autoimmune diseases like multiple sclerosis.[1][2]

This compound: A Paradigm of Biased Agonism

This compound is a novel S1P1 agonist that exhibits biased signaling. It is designed to preferentially activate the G-protein-mediated signaling pathway, which confers endothelial-protective properties, while minimally engaging the β-arrestin pathway responsible for receptor internalization and desensitization.[1][3][4] This unique mechanism allows for sustained S1P1 activation on endothelial cells without the lymphopenia associated with functional antagonists.[1][2]

The key to this compound's action is its ability to induce a receptor conformation that is favorable for G-protein coupling but not for β-arrestin recruitment.[5] Consequently, this compound activates endothelial-protective pathways at doses that do not lead to S1P1 desensitization.[4][6] This separation of endothelial effects from lymphocyte effects represents a significant therapeutic advance for treating vascular diseases.[2]

Quantitative Data

The biased agonism of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data demonstrating its potency for G-protein signaling versus its minimal effect on β-arrestin recruitment and its clinical pharmacodynamic profile.

Table 1: In Vitro Potency and Biased Agonism of this compound

| Assay | Cell Type | This compound EC₅₀ | Reference Compound (e.g., S1P) EC₅₀ | Bias Factor (vs. β-arrestin) |

|---|---|---|---|---|

| G-protein activation (GTPγS) | S1P1-overexpressing cells | 12.6 - 493 nM[7] | Data not specified | High |

| ERK1/2 Phosphorylation | HUVECs | Concentration-dependent[7] | Data not specified | N/A |

| Akt Phosphorylation | HUVECs | Concentration-dependent[7] | Data not specified | N/A |

| β-arrestin Recruitment | S1P1-overexpressing cells | Significantly higher than for G-protein activation | Data not specified | N/A |

| S1P1 Internalization | S1P1-overexpressing cells | Minimal effect at endothelial-protective concentrations | Potent internalization | High |

HUVECs: Human Umbilical Vein Endothelial Cells. Bias factor is a conceptual representation; specific numerical values from head-to-head studies are proprietary or vary by assay.

Table 2: Preclinical Efficacy of this compound at Non-Lymphopenic Doses

| Animal Model | Condition | This compound Effect | Key Finding | Citations |

|---|---|---|---|---|

| Rat | Renal Ischemia/Reperfusion | Preserved renal structure and function | Conferred renal protection without S1P1 desensitization effects | [1] |

| Pig | Coronary Endothelial Damage | Improved microvascular hyperemic response | Endothelial protection without reducing lymphocyte numbers | [1] |

| Rat (ZSF1) | Metabolic Syndrome (LVH, Diastolic Dysfunction) | Reduced cardiac hypertrophy and fibrosis, improved diastolic function | Cardioprotective effects without causing S1P1 desensitization |[3][8] |

LVH: Left Ventricular Hypertrophy.

Table 3: Clinical Pharmacodynamics of this compound in Healthy Subjects

| Dose (once daily) | Effect on Lymphocyte Count | Effect on Heart Rate | Endothelial Protection | Citations |

|---|---|---|---|---|

| ≤ 5 mg | Minimal-to-no reduction | Minimal-to-no reduction | Projected to be effective based on preclinical data and FMD studies | [2][6][9] |

| 10 mg | Moderate reduction | Sustained reduction | N/A | [2][9] |

| > 10 mg | Dose-dependent reduction | Dose-dependent reduction | N/A |[2][9] |

FMD: Flow-Mediated Dilation, a measure of endothelial function.

Experimental Protocols & Workflows

The characterization of this compound relies on a suite of specific in vitro assays to dissect its biased signaling and functional effects.

S1P1 Receptor Internalization Assay

This assay quantifies the translocation of S1P1 receptors from the cell surface to intracellular compartments upon agonist stimulation.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293, U2OS) stably expressing human S1P1 receptor fused to a fluorescent protein, such as Green Fluorescent Protein (S1P1-EGFP).[10][11]

-

Seeding: Plate cells onto glass-bottom dishes or 96-well plates suitable for imaging.[10]

-

Starvation: Prior to the assay, serum-starve the cells to remove endogenous S1P and ensure receptors are on the cell surface.[10]

-

Stimulation: Treat cells with various concentrations of this compound, a known S1P1 functional antagonist (positive control), and vehicle (negative control) for a defined period (e.g., 30-60 minutes).[12]

-

Fixation & Staining: Fix the cells with paraformaldehyde. Cell nuclei can be counterstained with a dye like Hoechst.[11]

-

Imaging & Analysis: Acquire images using a high-content imager or confocal microscope. Quantify the fluorescence intensity at the plasma membrane versus intracellular puncta. A decrease in membrane fluorescence and an increase in intracellular fluorescence indicate receptor internalization.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This is a classic functional assay that directly measures Gαi protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the S1P1 receptor.

-

Assay Buffer: Prepare an assay buffer containing GDP to keep G-proteins in an inactive state.

-

Reaction: Incubate the membranes with various concentrations of this compound (or other ligands) in the presence of [³⁵S]GTPγS and GDP.

-

Incubation: Allow the reaction to proceed at 30°C. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination: Stop the reaction by rapid filtration through a filter mat, which traps the membranes.

-

Quantification: Wash the filters to remove unbound [³⁵S]GTPγS and measure the radioactivity retained on the filters using a scintillation counter. Increased radioactivity corresponds to increased G-protein activation.[13]

Endothelial Barrier Function Assay (ECIS)

Electric Cell-substrate Impedance Sensing (ECIS) is a real-time, non-invasive method to measure the integrity of endothelial cell monolayers.

Methodology:

-

Cell Seeding: Culture endothelial cells (e.g., HUVECs) to confluence on ECIS arrays, which contain small gold electrodes.

-

Baseline Measurement: Measure the baseline impedance across the cell monolayer. A stable, high impedance indicates a well-formed barrier.

-

Treatment: Add this compound or control substances to the culture medium.

-

Real-Time Monitoring: Continuously monitor the impedance over several hours. An increase in impedance reflects an enhancement of the endothelial barrier integrity, a key endothelial-protective effect.[7] A decrease would indicate barrier disruption.

-

Data Analysis: Plot impedance changes over time for each condition to determine the effect of the test compound.

Conclusion

This compound represents a significant advancement in the field of S1P1 receptor modulation. Its core mechanism of action, G-protein-biased agonism, enables the pharmacological separation of the receptor's endothelial-protective functions from its role in lymphocyte trafficking.[2] By preferentially activating G-protein signaling while avoiding the β-arrestin recruitment that leads to receptor desensitization, this compound can provide sustained endothelial benefits without inducing lymphopenia.[1][3] This unique profile, supported by extensive preclinical and clinical data, positions this compound as a promising therapeutic candidate for a range of vascular diseases associated with endothelial dysfunction.[6][8]

References

- 1. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

SAR247799 and its Effects on Vascular Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAR247799 is a selective, orally active G-protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] This technical guide delineates the mechanism of action of this compound and its profound effects on vascular permeability, supported by a comprehensive review of preclinical and clinical data. By preferentially activating the G-protein signaling pathway over the β-arrestin pathway, this compound promotes endothelial protection and reduces vascular leakage without inducing the lymphopenia associated with non-biased S1P1 agonists.[2][3] This unique pharmacological profile positions this compound as a promising therapeutic candidate for a range of disorders characterized by endothelial dysfunction and increased vascular permeability.

Introduction: The Role of S1P1 in Vascular Integrity

The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor that plays a critical role in maintaining vascular integrity.[2] Endogenous S1P, primarily carried by high-density lipoprotein (HDL) in the plasma, signals through S1P1 on endothelial cells to enhance cell-to-cell junctions and stabilize the endothelial barrier. Dysfunction of this signaling axis can lead to increased vascular permeability, a key pathological feature in various diseases, including diabetic complications, acute lung injury, and sepsis.[4]

Conventional S1P1 agonists, while effective in modulating immune responses in conditions like multiple sclerosis, act as functional antagonists by causing receptor internalization and desensitization, which can compromise endothelial barrier function.[3] this compound represents a novel approach by selectively activating the protective G-protein-mediated signaling downstream of S1P1, thereby preserving and enhancing endothelial barrier function.

Mechanism of Action: Biased Agonism of S1P1

This compound exhibits biased agonism at the S1P1 receptor, meaning it preferentially activates one signaling pathway over another. In this case, it favors the Gαi-protein signaling cascade while minimizing the recruitment of β-arrestin.[3]

This biased signaling has two key consequences:

-

Endothelial Protection: Activation of the Gαi pathway downstream of S1P1 leads to the activation of Rac1 GTPase and subsequent enhancement of cortical actin assembly and adherens junction integrity. This strengthens the endothelial barrier, reducing permeability.

-

Avoidance of Lymphopenia: The β-arrestin pathway is largely responsible for the S1P1 internalization and subsequent desensitization that leads to a reduction in circulating lymphocytes. By avoiding this pathway, this compound maintains normal lymphocyte counts at therapeutic doses.[2]

Below is a diagram illustrating the signaling pathway of this compound.

Preclinical Evidence of Vascular Permeability Reduction

In Vitro Endothelial Barrier Enhancement

In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated the direct effects of this compound on endothelial barrier function.

| Parameter | Method | Result | Reference |

| EC50 for S1P1 | GTPγS binding assay in S1P1-overexpressing cells | 12.6 to 493 nM | [1] |

| Endothelial Cell Impedance | Electrical Cell-substrate Impedance Sensing (ECIS) | Dose-dependent increase in impedance | [4] |

| Phosphorylation of Erk1/2 and Akt | Western Blot | Concentration-dependent increase | [1] |

Experimental Protocol: Endothelial Cell Impedance Assay

A detailed protocol for assessing endothelial barrier function in vitro using ECIS is as follows:

-

Cell Culture: HUVECs are cultured to confluence on gold-film electrodes in specialized ECIS arrays.

-

Baseline Measurement: Baseline impedance is measured continuously at a frequency of 4000 Hz.

-

Treatment: this compound is added to the culture medium at various concentrations (e.g., 0-10 μM).[1]

-

Impedance Monitoring: Changes in impedance are monitored in real-time for a specified duration (e.g., 8 minutes).[1]

-

Data Analysis: An increase in impedance indicates a tightening of cell-cell junctions and enhanced barrier function. Data are normalized to baseline and compared across treatment groups.

In Vivo Models of Vascular Leakage

The efficacy of this compound in reducing vascular permeability has been validated in several animal models.

| Animal Model | Insult | Treatment | Key Findings | Reference |

| Rat | Renal Ischemia/Reperfusion | 1 and 3 mg/kg, p.o. | Reduced interstitial hemorrhage and protected renal proximal tubules. | [4] |

| Pig | Coronary Endothelial Dysfunction | 0.3, 1, 3 mg/kg, i.v. | Dose-dependent increase in coronary conductance ratio. | [4] |

| Rat | Metabolic Syndrome (ZSF1) | Chronic Dosing | Improved endothelial function. | [5] |

Experimental Protocol: Rat Model of Renal Ischemia/Reperfusion Injury

This protocol outlines the methodology used to assess the protective effects of this compound on renal vascular integrity:

-

Animal Model: Male Sprague-Dawley rats are utilized.

-

Treatment: this compound (1 and 3 mg/kg) or vehicle is administered orally one hour prior to the induction of ischemia.[4]

-

Ischemia Induction: The left renal artery and vein are occluded for a defined period (e.g., 45 minutes) using a microvascular clamp.

-

Reperfusion: The clamp is removed to allow reperfusion.

-

Assessment of Vascular Leakage: After a period of reperfusion (e.g., 24 hours), the kidneys are harvested. Vascular leakage can be quantified by measuring the extravasation of Evans blue dye, which is injected intravenously prior to euthanasia.

-

Histological Analysis: Kidney sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess interstitial hemorrhage and tubular necrosis.[4]

Below is a diagram illustrating the experimental workflow for the rat renal I/R model.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Selectivity Profile of SAR247799

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR247799 is a novel, orally active small molecule that acts as a selective, G-protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding and functional characteristics. The information herein is intended to support further research and development efforts in therapeutic areas where endothelial protection and targeted S1P1 modulation are desirable.

Core Mechanism of Action

This compound exhibits a distinct mechanism of action compared to traditional S1P1 modulators. It is a G-protein-biased agonist, meaning it preferentially activates the G-protein signaling pathway over the β-arrestin recruitment and subsequent receptor internalization pathways.[3][4] This biased agonism is critical to its therapeutic profile, as it allows for sustained S1P1 activation and endothelial-protective effects without causing the receptor desensitization and lymphopenia associated with non-biased S1P1 agonists at therapeutic doses.[3][5]

Selectivity Profile of this compound

This compound demonstrates high selectivity for the S1P1 receptor subtype over other S1P receptors (S1P2, S1P3, S1P4, and S1P5). Preclinical data indicates that this compound is more than 100-fold selective for S1P1 compared to S1P2–5.[1]

Quantitative Data

While specific inhibitory or binding constants (Ki or IC50 values) for S1P2-5 are not detailed in the publicly available literature, the potency of this compound at the S1P1 receptor has been characterized.

| Target Receptor | Parameter | Value Range (nM) | Cell System |

| S1P1 | EC50 | 12.6 - 493 | S1P1-overexpressing cells and HUVECs |

Table 1: Potency of this compound at the S1P1 Receptor.[2]

Signaling Pathways and Biased Agonism

The therapeutic rationale for this compound is based on its ability to selectively engage G-protein-mediated signaling downstream of S1P1, which is linked to endothelial protection, while avoiding the β-arrestin pathway, which leads to receptor internalization and lymphopenia.

Experimental Protocols

Detailed experimental protocols for the selectivity and biased agonism assays for this compound are not fully available in the public domain. However, based on standard pharmacological practices, the following general methodologies are typically employed to characterize compounds like this compound.

GTPγS Binding Assay (for G-protein Activation)

This functional assay measures the activation of G-proteins following agonist binding to a G-protein-coupled receptor (GPCR) like S1P1.

Objective: To determine the potency and efficacy of this compound in activating G-protein signaling downstream of S1P receptors.

General Procedure:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing a specific S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).

-

Assay Buffer: An appropriate assay buffer containing GDP, MgCl2, and other necessary components is prepared.

-

Incubation: The cell membranes are incubated with increasing concentrations of this compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound [35S]GTPγS, typically through filtration.

-

Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the EC50 (potency) and Emax (efficacy) of this compound for G-protein activation at each S1P receptor subtype.

β-Arrestin Recruitment Assay (for Receptor Internalization Pathway)

This assay is used to quantify the recruitment of β-arrestin to the GPCR upon agonist binding, which is a key step in receptor desensitization and internalization.

Objective: To assess the potential of this compound to induce β-arrestin recruitment to S1P receptors.

General Procedure:

-

Cell Lines: Stably transfected cell lines co-expressing an S1P receptor subtype and a β-arrestin fusion protein (e.g., fused to a reporter enzyme or fluorescent protein) are used.

-

Compound Treatment: The cells are treated with increasing concentrations of this compound.

-

Detection: The recruitment of β-arrestin to the activated receptor is measured by detecting the signal from the reporter system (e.g., luminescence, fluorescence resonance energy transfer [FRET]).

-

Data Analysis: The results are used to determine the EC50 of this compound for β-arrestin recruitment at each S1P receptor subtype.

Conclusion

This compound is a highly selective S1P1 receptor agonist with a pronounced bias towards G-protein signaling. This unique pharmacological profile allows for the activation of endothelial-protective pathways while minimizing the S1P1 receptor desensitization and lymphopenia associated with other S1P1 modulators. The data summarized in this guide underscore the potential of this compound as a therapeutic agent in diseases characterized by endothelial dysfunction. Further research into its specific interactions with the full panel of S1P receptors and the downstream consequences of its biased agonism will continue to be of high interest to the scientific and medical communities.

References

Navigating S1P1 Receptor Modulation: A Technical Guide to SAR247799 and its Comparative Impact on Lymphocyte Count

For Immediate Release

This technical guide provides an in-depth analysis of SAR247799, a novel G-protein-biased sphingosine-1-phosphate receptor 1 (S1P1) modulator, and its distinctive impact on peripheral lymphocyte counts compared to other S1P1 modulators such as fingolimod (B1672674), siponimod, ozanimod, and ponesimod (B1679046). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, pharmacology, and vascular biology.

Executive Summary

Sphingosine-1-phosphate receptor 1 (S1P1) modulators are a class of therapeutic agents effective in treating autoimmune diseases like multiple sclerosis. Their primary mechanism of action involves the sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction in circulating lymphocytes (lymphopenia). While this is therapeutically beneficial for autoimmune conditions, it can also lead to an increased risk of infections. This compound is a next-generation S1P1 modulator designed to preferentially activate G-protein signaling pathways, which are associated with endothelial protection, while having a reduced impact on the β-arrestin pathway that leads to receptor internalization and profound lymphopenia.[1][2] This guide presents a comparative analysis of the effects of this compound and other S1P1 modulators on lymphocyte counts, details the underlying signaling pathways, and provides an overview of the experimental methodologies used to assess these effects.

Comparative Analysis of Lymphocyte Count Modulation

The defining characteristic of this compound is its dose-dependent and biphasic effect on lymphocyte counts. At lower, therapeutic doses, it is designed to be "sub-lymphocyte-reducing" or to have "minimal-to-no" effect on lymphocyte counts, aiming to provide endothelial protection without the profound lymphopenia associated with other S1P1 modulators.[3] In contrast, fingolimod, siponimod, ozanimod, and ponesimod are functional antagonists that induce significant reductions in peripheral lymphocyte counts as a core component of their therapeutic effect.

A real-world, head-to-head observational study provides a direct comparison of the lymphopenic effects of several approved S1P1 modulators.[4] The following tables summarize the quantitative data on lymphocyte count changes induced by these agents.

Table 1: Comparative Mean Lymphocyte Counts (x10^9 cells/L) of S1P1 Modulators Over Time [4]

| Timepoint | Fingolimod (Mean ± SD) | Siponimod (Mean ± SD) | Ozanimod (Mean ± SD) | Ponesimod (Mean ± SD) |

| Baseline (T0) | 1.99 ± 0.65 | 1.91 ± 0.61 | 2.05 ± 0.72 | 1.95 ± 0.59 |

| 1 Month (T1) | 0.75 ± 0.41 | 0.61 ± 0.33 | 1.11 ± 0.52 | 0.92 ± 0.48 |

| 3 Months (T3) | 0.71 ± 0.38 | 0.61 ± 0.31 | 0.95 ± 0.45 | 0.85 ± 0.43 |

| 6 Months (T6) | 0.72 ± 0.39 | 0.60 ± 0.30 | 0.91 ± 0.44 | 0.82 ± 0.41 |

Table 2: Incidence of Severe Lymphopenia (Grade 3/4) with S1P1 Modulators [4]

| Timepoint | Fingolimod (%) | Siponimod (%) | Ozanimod (%) | Ponesimod (%) |

| 1 Month (T1) | 32.6 | 50.9 | 14.0 | 22.5 |

| 3 Months (T3) | 34.8 | 52.7 | 24.0 | 25.0 |

| 6 Months (T6) | 32.6 | 54.5 | 28.0 | 22.5 |

Note: Grade 3 lymphopenia is defined as <0.5 - 0.2 x 10^9/L and Grade 4 as <0.2 x 10^9/L.

Table 3: Effect of this compound on Lymphocyte Count

| Study Type | Dose | Effect on Lymphocyte Count | Reference |

| Preclinical (Rat) | Low to Intermediate | No reduction | [3] |

| Preclinical (Rat) | High | ~35% decrease | [3] |

| Phase 1 Human | ≤ 5 mg | Minimal-to-no reduction | [3] |

| Phase 1 Human | Supratherapeutic doses | Dose-dependent reduction | [2] |

S1P1 Receptor Signaling Pathways

The differential effects of S1P1 modulators on lymphocyte counts can be attributed to their biased agonism at the S1P1 receptor, leading to the preferential activation of distinct downstream signaling pathways.

G-Protein vs. β-Arrestin Signaling

S1P1 is a G-protein-coupled receptor (GPCR). Upon agonist binding, it can initiate signaling through two primary pathways:

-

G-protein Signaling: Primarily mediated by the Gαi subunit, this pathway is associated with the activation of downstream effectors such as Rac1 and RhoA, which are crucial for maintaining endothelial barrier integrity and promoting vascular protection.[5][6] this compound is designed to preferentially activate this pathway.[1][7]

-

β-Arrestin Signaling: Recruitment of β-arrestin to the S1P1 receptor leads to its internalization and degradation. This process is a key mechanism for the functional antagonism of the receptor, preventing lymphocytes from egressing from lymph nodes and thus causing lymphopenia.[8][9] Conventional S1P1 modulators like fingolimod are potent activators of the β-arrestin pathway.

Experimental Protocols for Lymphocyte Count Assessment

The enumeration of peripheral blood lymphocyte subsets is a critical component in the clinical development and monitoring of S1P1 modulators. The standard methodology employed is flow cytometry.

General Protocol for Lymphocyte Subset Enumeration by Flow Cytometry

-

Blood Collection: Whole blood is collected in EDTA-containing tubes to prevent coagulation.[10]

-

Sample Preparation: A specific volume of whole blood is incubated with a cocktail of fluorescently-labeled monoclonal antibodies against specific cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, and CD45 for pan-leukocyte gating).[11][12]

-

Red Blood Cell Lysis: Following incubation, red blood cells are lysed using a lysing solution, and the remaining white blood cells are washed and resuspended in a sheath fluid.[13]

-

Flow Cytometric Analysis: The prepared sample is acquired on a flow cytometer. Cells are passed in a single file through a laser beam, and the scattered light and fluorescent signals are detected.

-

Gating Strategy: A sequential gating strategy is applied to first identify the lymphocyte population based on their forward and side scatter properties and CD45 expression. Subsequently, specific lymphocyte subsets are identified based on their expression of the targeted fluorescent markers.[11]

-

Absolute Count Determination: Absolute counts of lymphocyte subsets are determined using a single-platform method, which involves the addition of a known concentration of microbeads to the sample. The ratio of cell events to bead events allows for the calculation of the absolute cell count per unit volume of blood.[12]

Conclusion

This compound represents a novel approach in S1P1 receptor modulation, with a distinct mechanism of action that aims to uncouple the therapeutic benefits of endothelial protection from the profound lymphopenia characteristic of other drugs in its class. By preferentially activating G-protein signaling over the β-arrestin pathway, this compound offers the potential for a safer side-effect profile, particularly concerning infection risk, while still providing therapeutic benefits in vascular-related diseases. The comparative data and mechanistic insights provided in this guide underscore the importance of understanding the nuanced signaling pathways of S1P1 modulators in the development of next-generation therapeutics. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various disease contexts.

References

- 1. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medrxiv.org [medrxiv.org]

- 4. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The balance between Gαi-Cdc42/Rac and Gα12/13-RhoA pathways determines endothelial barrier regulation by sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of RhoA, but Not Rac1, Mediates Early Stages of S1P-Induced Endothelial Barrier Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]

- 8. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enumeration of lymphocyte subsets using flow cytometry: Effect of storage before and after staining in a developing country setting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KoreaMed Synapse [synapse.koreamed.org]

- 12. cytometry.org.au [cytometry.org.au]

- 13. Real World Lab Data: Patterns of Lymphocyte Counts in Fingolimod Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Structure and Physicochemical Properties

A Technical Guide to SAR247799: A Novel G-protein Biased Agonist of the Sphingosine-1-Phosphate Receptor 1

This compound is a novel, orally active, and selective G-protein biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] Its unique mechanism of action, which preferentially activates G-protein signaling pathways over β-arrestin recruitment, allows for sustained S1P1 activation without causing receptor desensitization and the associated lymphopenia observed with other S1P1 modulators.[4][5][6] This biased agonism confers endothelial-protective properties, making this compound a promising therapeutic candidate for a range of vascular diseases.[6][7][8]

This compound is a small molecule with the following chemical and physical properties:

| Property | Value |

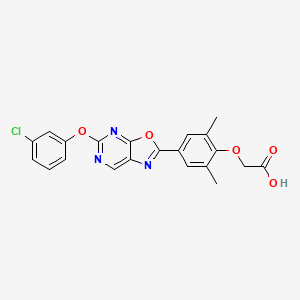

| IUPAC Name | 2-(4-(5-(3-chlorophenoxy)oxazolo[5,4-d]pyrimidin-2-yl)-2,6-dimethylphenoxy)acetic acid[1] |

| CAS Number | 1315311-14-8[1][9] |

| Chemical Formula | C21H16ClN3O5[1][9] |

| Molecular Weight | 425.83 g/mol [1] |

| SMILES Code | O=C(O)COC1=C(C)C=C(C2=NC3=CN=C(OC4=CC=CC(Cl)=C4)N=C3O2)C=C1C[1][2] |

| Appearance | Solid[9] |

| Solubility | Soluble in DMSO[9] |

Pharmacological Properties and Mechanism of Action

This compound is a selective agonist for the S1P1 receptor, with over 100-fold selectivity against other S1P receptor subtypes (S1P2-5).[7] Its key pharmacological feature is its biased agonism, which is characterized by the preferential activation of the G-protein signaling cascade over the β-arrestin pathway.[4][5] This leads to the activation of downstream signaling molecules such as protein kinase B (Akt) and extracellular-regulated kinase-1/2 (Erk1/2) in endothelial cells, promoting cell survival and barrier integrity.[2]

The table below summarizes the in vitro potency of this compound in S1P1-overexpressing cells and human umbilical vein endothelial cells (HUVECs).

| Cell Type | Parameter | Value (nM) |

| S1P1-overexpressing cells | EC50 | 12.6 - 493[2][3] |

| HUVECs | EC50 | 12.6 - 493[2][3] |

Signaling Pathway of this compound

The biased agonism of this compound at the S1P1 receptor initiates a signaling cascade that promotes endothelial protection. The following diagram illustrates this pathway.

References

- 1. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. belmont.primo.exlibrisgroup.com [belmont.primo.exlibrisgroup.com]

- 6. The kinase IRAK4 promotes endosomal TLR and immune complex signaling in B cells and plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic activation of endothelial sphingosine‐1‐phosphate receptor 1 by chaperone‐bound S1P suppresses proliferative retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medrxiv.org [medrxiv.org]

SAR247799: A Novel G-Protein-Biased S1P1 Agonist for Cardiovascular Disease

An In-depth Technical Guide on Target Validation in Preclinical and Clinical Models

This technical guide provides a comprehensive overview of the target validation for SAR247799, a selective G-protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1), in various cardiovascular disease models. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the S1P1 pathway for cardiovascular indications.

Introduction: Targeting Endothelial Dysfunction in Cardiovascular Disease

Endothelial dysfunction is a critical initiating factor in the development of numerous vascular diseases. The sphingosine-1-phosphate receptor-1 (S1P1) is known to play a crucial role in maintaining endothelial function and regulating lymphocyte trafficking.[1] While existing S1P1 modulators are functional antagonists that cause receptor desensitization and lymphopenia, making them suitable for autoimmune diseases, they carry the risk of side effects related to endothelial damage.[1][2]

This compound emerges as a novel therapeutic agent designed to overcome these limitations. It is a G-protein-biased S1P1 agonist that preferentially activates the G-protein signaling pathway over the β-arrestin and internalization pathways.[1][2][3] This biased agonism allows for sustained S1P1 activation on endothelial cells, promoting protective effects without causing the receptor desensitization that leads to lymphopenia at therapeutic doses.[2][3] Preclinical and early clinical studies have demonstrated its potential in improving endothelial function and ameliorating key pathological features of cardiovascular diseases like heart failure with preserved ejection fraction (HFpEF).[3][4]

Mechanism of Action: Biased Agonism of S1P1

This compound's unique mechanism of action lies in its selective, G-protein-biased agonism of the S1P1 receptor. This preferential activation of G-protein-mediated signaling over β-arrestin recruitment leads to the activation of downstream protective pathways in endothelial cells without causing significant receptor internalization and desensitization.[1][2] In human umbilical vein endothelial cells (HUVECs), this compound has been shown to induce a concentration-dependent phosphorylation of extracellular-regulated kinase-1/2 (Erk1/2) and protein kinase B (Akt).[5] This targeted engagement of the S1P1 receptor is designed to harness the therapeutic benefits of endothelial protection while avoiding the adverse effects associated with broad S1P1 modulation, such as lymphopenia.[2][3]

Preclinical Evidence in Cardiovascular Disease Models

The therapeutic potential of this compound has been evaluated in several well-established preclinical models of cardiovascular and renal disease.

Obese ZSF1 Rat Model of Metabolic Syndrome and HFpEF

This model mimics key features of human heart failure with preserved ejection fraction (HFpEF), including left ventricular hypertrophy (LVH) and diastolic dysfunction.[3]

31- and 65-week-old obese ZSF1 (Ob-ZSF1) rats were randomized to receive either a standard chow diet or a diet containing 0.025% (w/w) of this compound for 4 weeks. Age-matched lean ZSF1 (Le-ZSF1) rats served as controls. The effects of the treatment were assessed using echocardiography, telemetry, as well as biochemical and histological analyses.[6]

Treatment with this compound for 4 weeks demonstrated significant cardioprotective and renoprotective effects without altering arterial blood pressure.[4]

Table 1: Effects of this compound in Aged Obese ZSF1 Rats [3][6][7]

| Parameter | Ob-ZSF1 Control | Ob-ZSF1 this compound | p-value |

| Cardiac Function | |||

| Diastolic Dysfunction (E/e') | 23.15 ± 4.45 | 19.5 ± 5 | <0.01 |

| Cardiac Structure | |||

| Cardiac Hypertrophy (Heart weight/tibia length, g/mm) | 0.053 ± 0.001 | 0.046 ± 0.002 | <0.01 |

| Myocardial Perivascular Collagen Content | Increased vs. Lean | Significantly Reduced | <0.001 |

| Renal Function | |||

| Urinary Protein/Creatinine Ratio | 10.3 ± 0.621 | 8.17 ± 0.231 | <0.05 |

| Systemic Effects | |||

| Circulating Lymphocytes | Not specified | Not decreased | - |

Additional Preclinical Models

This compound has also shown protective effects in other relevant models of cardiovascular injury.

-

Rat Model of Renal Ischemia/Reperfusion Injury: this compound was administered at doses of 1 and 3 mg/kg (p.o.) one hour before renal occlusion.[5]

-

Pig Model of Coronary Endothelial Dysfunction: this compound was administered intravenously at doses of 0.3, 1, and 3 mg/kg.[5]

Table 2: Efficacy of this compound in Ischemia/Reperfusion and Endothelial Dysfunction Models [1][2][5]

| Model | Key Outcome | Result |

| Rat Renal Ischemia/Reperfusion | Severity of Acute Kidney Injury | Dose-dependent reduction |

| Renal Structure and Function | Preservation at non-lymphopenic doses | |

| Pig Coronary Endothelial Dysfunction | Coronary Conductance Ratio | Dose-dependent increase |

| Microvascular Hyperemic Response | Improved without lymphocyte reduction |

Clinical Validation in Type-2 Diabetes

To translate the promising preclinical findings, a randomized, placebo-controlled clinical trial was conducted in type-2 diabetes patients, a population at high risk for cardiovascular events due to endothelial dysfunction.[8]

Experimental Protocol

54 patients with type-2 diabetes and confirmed endothelial dysfunction (Flow-Mediated Dilation, FMD <7%) were randomized to receive once-daily oral treatment with this compound (1 mg or 5 mg), placebo, or sildenafil (B151) (50 mg, as a positive control) for 28 days. The primary endpoint was the change in brachial artery FMD.[8]

This compound treatment was well-tolerated and led to a progressive improvement in endothelial function over the 4-week treatment period.[9]

Table 3: Change in Flow-Mediated Dilation (FMD) in Type-2 Diabetes Patients [8]

| Treatment Group | Mean Difference in FMD vs. Placebo (at Day 35) | 95% Confidence Interval | p-value |

| This compound (1 mg) | 0.60% | -0.34 to 1.53% | 0.203 |

| This compound (5 mg) | 1.07% | 0.13 to 2.01% | 0.026 |

| Sildenafil (50 mg) | 0.88% | -0.15 to 1.91% | 0.093 |

Importantly, the observed improvements in endothelial function with this compound were independent of changes in blood pressure and were associated with minimal to no reduction in lymphocyte counts, confirming the non-desensitizing mechanism of action at these doses.[8][9]

Conclusion

The collective evidence from a range of preclinical cardiovascular disease models and a proof-of-concept clinical trial in type-2 diabetes patients strongly supports the target validation of this compound. Its unique mechanism as a G-protein-biased S1P1 agonist allows for the therapeutic activation of endothelial-protective pathways without inducing the receptor desensitization and subsequent lymphopenia associated with previous S1P1 modulators. This compound has demonstrated the ability to improve diastolic function, reduce cardiac hypertrophy and fibrosis, and enhance endothelial function in relevant disease models. These findings suggest that this compound represents a promising new therapeutic approach for the treatment of cardiovascular diseases characterized by endothelial dysfunction, such as HFpEF. Further clinical investigation of this compound in these patient populations is warranted.[8]

References

- 1. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medrxiv.org [medrxiv.org]

An In-depth Guide to the Pharmacodynamics of SAR247799

For Researchers, Scientists, and Drug Development Professionals

Introduction